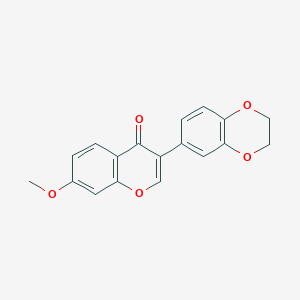
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxychromen-4-one” is a complex organic molecule. It contains a benzodioxane fragment, which is a significant pharmacophore across various therapeutic areas . Benzodioxane and its derivatives are identified as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant .
Synthesis Analysis
The synthesis of benzodioxane derivatives often involves complex chemical processes . For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 has been reported . This reaction yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis
The molecular structure of benzodioxane derivatives is crucial for understanding their chemical behavior and potential applications. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
Benzodioxane derivatives participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.Physical And Chemical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of benzamide derivatives, affecting their solubility and stability.Applications De Recherche Scientifique
Bioactivity and Ecological Role
Compounds related to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxychromen-4-one have been extensively studied for their diverse bioactivities, including phytotoxic, antifungal, antimicrobial, and antifeedant effects. Their potential as leads for natural herbicide models and the ecological behavior of plants producing such compounds have garnered interest. The degradation products of these compounds also play a significant role in chemical defense mechanisms of plants (Macias et al., 2009).
Allelochemicals from Gramineae
The isolation and synthesis of allelochemicals from the Gramineae family, which includes compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, highlight their biological properties. These include phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal activities. The wide range of compounds related to this chemical structure demonstrates significant potential for agronomic utility (Macias et al., 2006).
Synthesis Techniques
The development of synthesis techniques for derivatives of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxychromen-4-one, such as the lithiation at the 5-position of 6-methoxy and 6-tetrahydropyranyloxy-2,3-dihydro-1,4-benzodioxins, provides valuable methods for creating bioactive compounds. These synthesis approaches enable the production of 5-substituted derivatives, indicating the chemical versatility and potential for creating compounds with tailored biological activities (Besson et al., 1993).
Biological Actions of Benzoxazinoids
Benzoxazinoids, such as 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) and its derivatives, showcase a spectrum of biological actions, including antifungal and mutagenic activities. The exploration of structure-activity relationships, the reactivity with nucleophiles, and the effects of different substituents on their biological activities provide insights into the molecular mechanisms underlying these effects. This knowledge contributes to understanding the potential applications of these compounds in developing new pharmaceuticals and biopesticides (Hashimoto & Shudo, 1996).
Mécanisme D'action
While the specific mechanism of action for “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxychromen-4-one” is not directly available, related compounds have shown significant biological activities. For instance, sulfonamides and benzodioxane containing compounds have been designed to act as antibacterial agents .
Orientations Futures
The future directions for the research and development of “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxychromen-4-one” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. The synthesis of new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents has been suggested .
Propriétés
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-20-12-3-4-13-16(9-12)23-10-14(18(13)19)11-2-5-15-17(8-11)22-7-6-21-15/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXDYAZFLNJSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxychromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

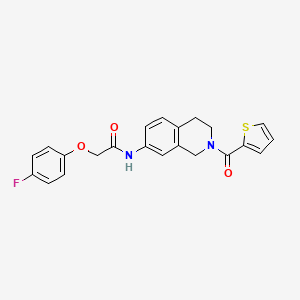
![ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654077.png)
![2-(2,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2654081.png)
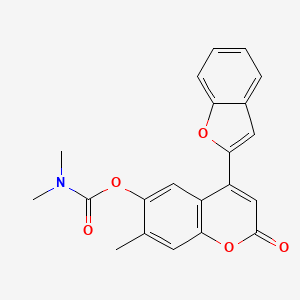
![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2654085.png)
![N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2654086.png)
![(E)-4-(Dimethylamino)-N-[[4-(2-methoxyphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2654088.png)
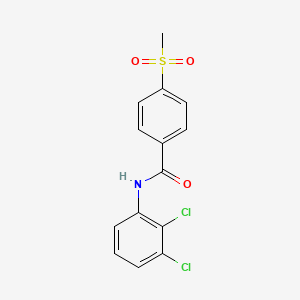
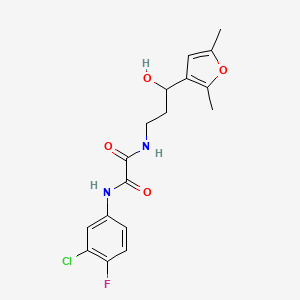
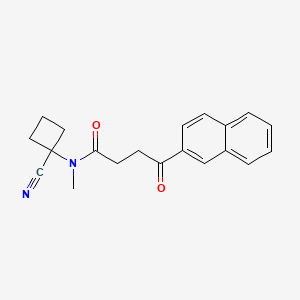
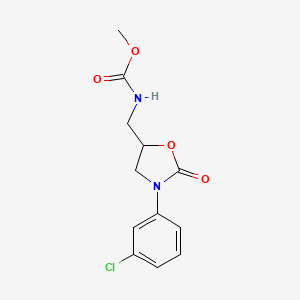

![1-(4-fluorobenzyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2654096.png)
![{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid](/img/structure/B2654099.png)